Product packaging for 4-Iodothieno[2,3-d]pyrimidine(Cat. No.:CAS No. 18740-27-7)

4-Iodothieno[2,3-d]pyrimidine

Cat. No.: B14124922
CAS No.: 18740-27-7
M. Wt: 262.07 g/mol
InChI Key: PACMVEZTMGSGNT-UHFFFAOYSA-N
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Description

4-Iodothieno[2,3-d]pyrimidine is a high-value heterocyclic building block extensively used in medicinal chemistry and materials science research. Its core structure is a privileged scaffold in drug discovery, with documented potential in developing targeted therapies. Thieno[2,3-d]pyrimidine derivatives have shown a wide range of biological activities, including serving as potent inhibitors of kinases like EGFR, which are important targets in cancer research . Furthermore, this chemical scaffold is a key intermediate in the synthesis of more complex molecular architectures. Recent studies highlight its application in materials science, where similar pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivatives have been designed as novel aggregation-induced emission (AIE) luminogens (AIEgens) for use in fluorescent materials and sensors . The iodine substituent on the thienopyrimidine ring makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly explore structure-activity relationships (SAR) . This compound is intended for use in research and laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3IN2S B14124922 4-Iodothieno[2,3-d]pyrimidine CAS No. 18740-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18740-27-7

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

4-iodothieno[2,3-d]pyrimidine

InChI

InChI=1S/C6H3IN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H

InChI Key

PACMVEZTMGSGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=NC=N2)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodothieno 2,3 D Pyrimidine

Strategies for Thiophene (B33073) Ring Formation as a Precursor to the Thieno[2,3-d]pyrimidine (B153573) Core

The construction of the thieno[2,3-d]pyrimidine scaffold typically begins with the synthesis of a suitably substituted 2-aminothiophene. arkat-usa.orgnih.gov These thiophenes serve as versatile precursors for the subsequent annulation of the pyrimidine (B1678525) ring. arkat-usa.org The most prominent and widely utilized method for preparing these precursors is the Gewald reaction. arkat-usa.orgnih.gov

The Gewald reaction is a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes. arkat-usa.org The reaction generally involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst. arkat-usa.orgresearchgate.netscielo.br The versatility of this reaction allows for the introduction of various substituents onto the thiophene ring, which ultimately become part of the final thieno[2,3-d]pyrimidine structure. arkat-usa.org

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to form a thioaldehyde or thioketone intermediate. arkat-usa.org Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. arkat-usa.org Common bases used to catalyze the reaction include organic amines like triethylamine (B128534) or piperidine. arkat-usa.orgresearchgate.netscielo.br

Table 1: Examples of Gewald Reaction for Synthesis of 2-Aminothiophene Precursors
Carbonyl CompoundActive Methylene NitrileBase CatalystProductReference(s)
PyranoneMalononitrileTriethylamine2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile researchgate.netscielo.br
Ethyl acetoacetateMalononitrileDiethylamineEthyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate nih.gov
CyclohexanoneMalononitrileMorpholine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile rsc.org

Approaches for Pyrimidine Ring Annulation onto the Thiophene Moiety

Once the 2-aminothiophene precursor is obtained, the next critical phase is the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidine core. nih.gov This is typically achieved by reacting the 2-amino group and an adjacent functional group on the thiophene ring (e.g., a nitrile or ester) with a one-carbon electrophile. researchgate.netatlantis-press.com

While the Gewald reaction itself forms the thiophene ring, its products, particularly 2-aminothiophene-3-carbonitriles, are ideal substrates for subsequent one-pot or sequential reactions that lead to the thieno[2,3-d]pyrimidine system. arkat-usa.orgresearchgate.netscielo.br The annulation can proceed through various pathways, including Dimroth rearrangement condensations. researchgate.netscielo.br In this type of reaction, the 2-aminothiophene is first converted into an intermediate, for example by reacting with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which then undergoes cyclization with an amine (like various anilines) to yield 4-amino-substituted thieno[2,3-d]pyrimidines. researchgate.netscielo.br This sequence allows for the rapid assembly of the fused heterocyclic system from the initial Gewald products. scielo.br

A more common and stepwise approach involves the isolation of the 2-aminothiophene precursor, followed by a distinct cyclization step. This method offers better control over the reaction and purification of intermediates. The nature of the substituent at the 3-position of the 2-aminothiophene dictates the choice of cyclizing agent and the resulting structure at the 4-position of the thieno[2,3-d]pyrimidine core.

From 2-Aminothiophene-3-carbonitriles: When the precursor is a 2-aminothiophene-3-carbonitrile, cyclization can be achieved by heating with formic acid or formamide. mdpi.com This reaction typically yields 4-aminothieno[2,3-d]pyrimidines or thieno[2,3-d]pyrimidin-4(3H)-ones, respectively. mdpi.com

From 2-Aminothiophene-3-carboxamides: Reacting a 2-aminothiophene-3-carboxamide (B79593) with reagents like aroyl halides can lead to the formation of 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones after an initial acylation followed by cyclocondensation. researchgate.net

From 2-Aminothiophene-3-carboxylates: Methyl or ethyl 2-aminothiophene-3-carboxylates are widely used precursors. atlantis-press.com Reaction with formamidine (B1211174) acetate (B1210297) in a suitable solvent leads to the formation of thieno[2,3-d]pyrimidin-4-ol, which exists predominantly as its keto tautomer, thieno[2,3-d]pyrimidin-4(3H)-one. atlantis-press.com This intermediate is pivotal for the subsequent introduction of the iodine moiety at the 4-position.

Table 2: Cyclization Protocols for Pyrimidine Ring Annulation
2-Aminothiophene PrecursorCyclizing AgentProduct Core StructureReference(s)
Methyl 2-aminothiophene-3-carboxylateFormamidine acetateThieno[2,3-d]pyrimidin-4(3H)-one atlantis-press.com
2-Amino-4,5-dimethylthiophene-3-carboxamideAroyl halides2-Aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one researchgate.net
2-Aminothiophene-3-carbonitrileFormic acid7-(2-thienyl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one mdpi.com
2-Aminothiophene-3-carbonitrileNitriles (R-CN) / HCl gas4-Amino-thieno[2,3-d]pyrimidines nih.gov

Regioselective Introduction of the Iodine Moiety at the 4-Position of the Thieno[2,3-d]pyrimidine Core

The final stage in the synthesis of 4-iodothieno[2,3-d]pyrimidine is the introduction of the iodine atom. This is almost exclusively achieved by functional group interconversion at the 4-position, starting from the thieno[2,3-d]pyrimidin-4(3H)-one intermediate.

Direct electrophilic iodination of the thieno[2,3-d]pyrimidine ring is challenging due to the electron-deficient nature of the pyrimidine ring system. researchgate.net Therefore, the most reliable and common strategy to introduce a halogen at the 4-position is to first convert the 4-oxo group into a more reactive leaving group, typically a chloro group.

This two-step sequence involves:

Chlorination: The thieno[2,3-d]pyrimidin-4(3H)-one intermediate is treated with a strong chlorinating agent. atlantis-press.com Phosphoryl trichloride (B1173362) (POCl₃) is the most frequently used reagent for this transformation, often in the presence of a base like N,N-diisopropylethylamine or heated neat. atlantis-press.comgoogle.com This reaction yields the key intermediate, 4-chlorothieno[2,3-d]pyrimidine (B15048).

Halogen Exchange: The 4-chlorothieno[2,3-d]pyrimidine is then subjected to a Finkelstein-type halogen exchange reaction. By treating the chloro derivative with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), the chlorine atom is displaced by iodine to afford the final product, this compound. This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the fused ring system.

Advanced organometallic methods offer alternative pathways for regioselective halogenation of heterocyclic systems, although their application to the thieno[2,3-d]pyrimidine core for 4-position iodination is less common than the functional group conversion described above.

Metalation-Quenching Strategies: This approach involves the deprotonation of the heterocyclic ring using a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. This generates a highly reactive organolithium species. This intermediate is then "quenched" by adding an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the metalated position. The regioselectivity is controlled by the site of the most acidic proton or by directed ortho-metalation effects.

Halogen-Dance Reactions: This type of reaction involves the base-induced migration of a halogen atom from one position to another on an aromatic ring. While a powerful tool for isomerizing halogenated heterocycles, it is generally not a primary method for the initial introduction of a halogen atom onto an unsubstituted core.

These methods represent potential strategies for selective iodination, but for accessing the 4-iodo position of the thieno[2,3-d]pyrimidine scaffold, the conversion from the readily available thieno[2,3-d]pyrimidin-4(3H)-one remains the most practical and widely documented synthetic route.

Functional Group Transformations Leading to 4-Iodination

The introduction of an iodine atom at the 4-position of the thieno[2,3-d]pyrimidine core is most commonly accomplished via nucleophilic substitution or diazotization-iodination reactions. These transformations start from readily accessible precursors, such as 4-chlorothieno[2,3-d]pyrimidine or 4-aminothieno[2,3-d]pyrimidine.

One of the most direct methods for the synthesis of this compound is the Finkelstein reaction, a halogen exchange process. wikipedia.orgonlineorganicchemistrytutor.comorganic-chemistry.org This reaction involves the treatment of 4-chlorothieno[2,3-d]pyrimidine with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. adichemistry.com The choice of acetone as a solvent is strategic as the solubility of the resulting sodium chloride is low, which drives the equilibrium towards the formation of the desired 4-iodo product. adichemistry.com While the classic Finkelstein reaction is well-established for alkyl halides, its application to aryl and heteroaryl chlorides can be more challenging and may require catalysts such as copper(I) iodide in combination with diamine ligands to facilitate the substitution. wikipedia.org

Another important route to this compound is the Sandmeyer reaction, which utilizes 4-aminothieno[2,3-d]pyrimidine as the starting material. This multi-step process begins with the diazotization of the amino group using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. For the introduction of iodine, the diazonium salt is treated with a solution of potassium iodide. organic-chemistry.org This method is a cornerstone in aromatic and heteroaromatic chemistry for the introduction of a wide range of functional groups. thieme-connect.de

The selection between the Finkelstein and Sandmeyer reactions often depends on the availability of the respective starting materials. The synthesis of the 4-chlorothieno[2,3-d]pyrimidine precursor is commonly achieved by treating the corresponding thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often with a catalytic amount of N,N-dimethylformamide. chemicalbook.com

Table 1: Comparison of Synthetic Routes to this compound

Method Starting Material Key Reagents General Reaction Conditions Advantages Potential Challenges
Finkelstein Reaction4-Chlorothieno[2,3-d]pyrimidineSodium Iodide (NaI)Acetone, refluxDirect conversion of a common precursor.May require catalysis for heteroaryl systems; reaction is an equilibrium.
Sandmeyer Reaction4-Aminothieno[2,3-d]pyrimidineSodium Nitrite (NaNO₂), Strong Acid (e.g., HCl), Potassium Iodide (KI)Low temperature for diazotization, followed by addition of KI solution.Versatile for various functionalizations.Diazonium salts can be unstable; multi-step process.

Development of Robust and Scalable Synthesis Routes for this compound

The development of robust and scalable synthetic routes for this compound is crucial for its application in drug discovery and development, where larger quantities of the intermediate are often required. A key consideration for scalability is the efficiency and safety of each synthetic step, as well as the ease of purification of the final product.

For the Finkelstein reaction, scalability can be influenced by the reaction kinetics and the efficiency of the precipitation of the sodium chloride byproduct. The use of an excess of sodium iodide can help to drive the reaction to completion. adichemistry.com For large-scale synthesis, flow chemistry approaches are being increasingly explored for halogen exchange reactions, as they can offer better control over reaction parameters and improve safety.

The scalability of the Sandmeyer reaction presents its own set of challenges, primarily related to the stability of the diazonium salt intermediate. These intermediates are often thermally sensitive and can be explosive in a dry state. For industrial applications, continuous flow reactors are becoming a preferred technology for diazotization reactions, as they allow for precise temperature control and the handling of small volumes of the reactive intermediate at any given time, significantly enhancing the safety of the process.

Recent advancements in iodination chemistry may also offer more scalable and environmentally friendly alternatives. For instance, methods for the direct iodination of aromatic and heteroaromatic compounds using molecular iodine in the presence of an oxidizing agent are being developed. nih.govdntb.gov.ua Furthermore, electrochemical iodination methods are emerging as a green alternative, avoiding the need for harsh chemical oxidants. nih.gov While the direct application of these newer methods to the thieno[2,3-d]pyrimidine system is not yet widely reported, they represent a promising area for future research in developing more sustainable and scalable syntheses of this compound.

Table 2: Considerations for Scalable Synthesis

Synthetic Route Key Scalability Considerations Potential Improvements for Scalability
Finkelstein ReactionReaction time, efficiency of byproduct removal, potential need for catalysis.Optimization of solvent and temperature; investigation of flow chemistry conditions.
Sandmeyer ReactionStability of diazonium intermediate, temperature control, safe handling of reagents.Implementation of continuous flow diazotization and subsequent quenching.
Emerging Methods (e.g., Direct Iodination)Reagent stoichiometry, catalyst loading and recovery, waste generation.Development of catalytic systems with high turnover numbers; exploration of solvent-free or aqueous reaction conditions.

Reactivity and Derivatization Strategies Utilizing 4 Iodothieno 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution Reactions at the 4-Position

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the electron-withdrawing effect of the fused thiophene (B33073) ring, renders the 4-position of the thieno[2,3-d]pyrimidine (B153573) system susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom at this position is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is analogous to that observed for the corresponding 4-chloro derivatives, though the carbon-iodine bond is generally more labile, often allowing for milder reaction conditions. mdpi.comntnu.no

Replacement of Iodine with Various Nucleophiles (e.g., Amines, Thiols, Alcohols)

The displacement of the 4-iodo substituent can be readily achieved with a variety of nitrogen, sulfur, and oxygen nucleophiles, leading to the formation of 4-amino, 4-thio, and 4-alkoxy thieno[2,3-d]pyrimidines, respectively.

Amines: The reaction of 4-iodothieno[2,3-d]pyrimidine with primary and secondary amines is a common strategy to introduce diverse amino functionalities. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen iodide formed during the reaction. For instance, the reaction of the analogous 4-chlorothieno[2,3-d]pyrimidine (B15048) with various amines proceeds efficiently to yield the corresponding 4-amino derivatives. mdpi.com It is expected that this compound would react similarly, likely under even milder conditions.

Thiols: Thiolates are potent nucleophiles that can readily displace the iodo group to form 4-thioether derivatives. The reaction is typically performed by treating the 4-iodo compound with a thiol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. For example, the synthesis of N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid involved the displacement of an iodo group at the 5-position of a thienopyrimidine ring with a thiol, highlighting the feasibility of this transformation on this heterocyclic system. nih.govacs.orgrcsb.org

Alcohols: The introduction of alkoxy groups at the 4-position can be achieved through reaction with the corresponding alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide nucleophile. These Williamson ether synthesis-type reactions furnish 4-alkoxythieno[2,3-d]pyrimidines. Studies on related 4-chlorothienopyrimidines have shown that O-alkylation and O-arylation can be successfully performed. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the Analogous 4-Chlorothieno[2,3-d]pyrimidine Scaffold
NucleophileReagents and ConditionsProductReference
N-methylpiperazineN/A4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine mdpi.com
MorpholineN/A4-morpholinothieno[2,3-d]pyrimidine mdpi.com
N-phenylpiperazineN/A4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine mdpi.com
1,3-PropanediamineN/AN,N'-(propane-1,3-diyl)bis(thieno[2,3-d]pyrimidin-4-amine) mdpi.com
Sodium ethoxide60 °C4-ethoxythieno[3,2-d]pyrimidine nih.gov
Sodium methoxide60 °C4-methoxythieno[3,2-d]pyrimidine nih.gov
Phenolic compoundsK₂CO₃4-aryloxythieno[3,2-d]pyrimidine nih.gov
Thiophenolic compoundsK₂CO₃, room temperature4-(arylthio)thieno[3,2-d]pyrimidine nih.gov

Stereochemical Considerations in Substitution Processes

In cases where the incoming nucleophile or the thieno[2,3-d]pyrimidine core contains a stereocenter, the stereochemical outcome of the substitution reaction is an important consideration. For SNAr reactions occurring at an achiral center, if a chiral nucleophile is used, the product will be a mixture of diastereomers if a new stereocenter is not formed. If the reaction creates a new stereocenter, a racemic or diastereomeric mixture will be obtained depending on the nature of the substrate and nucleophile.

For intermolecular coupling reactions on related systems catalyzed by certain palladium complexes, it has been shown that the reaction can proceed without loss of enantioselectivity, particularly when using specific chiral ligands. libretexts.org However, for non-catalyzed SNAr reactions on the thieno[2,3-d]pyrimidine ring itself, which is planar and achiral, the introduction of a chiral nucleophile will result in a product with the stereochemistry of the nucleophile retained. If the nucleophile is racemic, the product will be a racemic mixture of diastereomers.

Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position

The carbon-iodine bond at the 4-position of the thieno[2,3-d]pyrimidine ring is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of aryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to proceed efficiently to afford the corresponding 4-arylthieno[2,3-d]pyrimidines. nih.govmdpi.com The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds generally allows for milder reaction conditions and broader substrate scope.

Typical conditions for Suzuki-Miyaura coupling involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base such as potassium carbonate or cesium carbonate in a solvent system like toluene/water or dioxane/water. mdpi.comacs.org

Table 2: Illustrative Suzuki-Miyaura Coupling on a Related Pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine System
Hetarylboronic AcidReagents and ConditionsProductYield (%)Reference
Furan-2-boronic acidPd(OAc)₂, TPPTS, Na₂CO₃, H₂O/MeCN, 100 °C, 16 h4-(Furan-2-yl)-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine65 acs.org
Thiophen-2-boronic acidPd(OAc)₂, TPPTS, Na₂CO₃, H₂O/MeCN, 100 °C, 16 h4-(Thiophen-2-yl)-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine72 acs.org
Pyridine-3-boronic acidPd(OAc)₂, TPPTS, Na₂CO₃, H₂O/MeCN, 100 °C, 16 h4-(Pyridin-3-yl)-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine58 acs.org

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is an effective method for introducing alkynyl substituents at the 4-position of the thieno[2,3-d]pyrimidine ring. The reaction of this compound with a terminal alkyne would yield the corresponding 4-alkynylthieno[2,3-d]pyrimidine.

The standard conditions for a Sonogashira coupling involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. sioc-journal.cnmdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction provides an alternative to the classical nucleophilic aromatic substitution for the synthesis of 4-aminothieno[2,3-d]pyrimidines, and is particularly useful for coupling less nucleophilic amines or when SNAr reactions are sluggish. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the aryl halide and the amine coupling partners. nih.gov

Ullmann-Type Coupling for C-O or C-S Bond Formation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic and effective method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. organic-chemistry.orgnih.govsci-hub.se In the context of this compound, this reaction allows for the introduction of a wide array of alkoxy and aryloxy, as well as alkylthio and arylthio, substituents at the 4-position. These reactions typically involve treating the 4-iodo derivative with an alcohol, phenol, thiol, or thiophenol in the presence of a copper catalyst and a base. organic-chemistry.orgmdpi.com

The general mechanism involves the formation of a copper(I) alkoxide, phenoxide, or thiolate, which then undergoes oxidative addition to the copper catalyst. This is followed by reaction with the aryl halide (this compound) and subsequent reductive elimination to yield the desired ether or thioether product. organic-chemistry.org Modern advancements in the Ullmann reaction have led to the development of milder reaction conditions, often employing ligands to stabilize the copper catalyst and improve yields and substrate scope. nih.govnih.gov

Table 1: Examples of Ullmann-Type Coupling Reactions

Catalyst/Ligand SystemNucleophileProduct TypeReference
Copper(I) iodide (CuI)Alcohols/Phenols4-Alkoxy/Aryloxy-thieno[2,3-d]pyrimidines nih.gov
Copper(I) iodide (CuI)Thiols/Thiophenols4-Alkylthio/Arylthio-thieno[2,3-d]pyrimidines nih.gov
Copper(II) salts (e.g., CuCl2, CuO)Alcohols4-Alkoxy-thieno[2,3-d]pyrimidines nih.gov

Other Functionalization Pathways

Beyond Ullmann-type couplings, the this compound core can be modified through several other reaction pathways.

The thieno[2,3-d]pyrimidine core is susceptible to both oxidation and reduction reactions, which can lead to derivatives with altered electronic properties. evitachem.com Oxidation, typically carried out with oxidizing agents like hydrogen peroxide or potassium permanganate, can result in the formation of sulfoxides or sulfones at the thiophene sulfur atom. evitachem.com Reduction of the pyrimidine ring can also be achieved using various reducing agents. These modifications can significantly impact the biological activity of the resulting compounds.

The thieno[2,3-d]pyrimidine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. tandfonline.commdpi.comtandfonline.com For instance, the 4-chloro derivative, which can be synthesized from the corresponding 4-hydroxy precursor, can undergo condensation and cyclization reactions. One example involves heating with carbon disulfide in pyridine (B92270) to form a thiazin-fused derivative. These extended ring systems are of interest for their potential to interact with a broader range of biological targets. tandfonline.comsrce.hr

Rational Design and Synthesis of Diverse Compound Libraries for Structure-Activity Relationship Investigations

The development of diverse compound libraries based on the thieno[2,3-d]pyrimidine scaffold is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). nih.govresearchgate.netnih.govmdpi.com By systematically modifying the substituents at various positions of the thieno[2,3-d]pyrimidine core, researchers can identify the structural features that are crucial for a desired biological activity. nih.govnih.govnih.gov

The design of these libraries often begins with a lead compound, and then variations are introduced to probe the effects of different functional groups on potency and selectivity. nih.govnih.gov For example, a library of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidine analogues was synthesized to explore their potential as protein kinase C inhibitors. nih.gov Similarly, the introduction of a cyclohexyl group into the thieno[2,3-d]pyrimidine core has been investigated based on reports linking increased lipophilicity to enhanced anticancer activity. researchgate.net

Microwave-assisted synthesis has emerged as a valuable tool for the rapid generation of such libraries. nih.gov This technology allows for faster reaction times and can lead to higher yields, accelerating the drug discovery process. nih.gov The biological evaluation of these libraries, often coupled with molecular docking studies, helps to elucidate the mode of action and guide the design of next-generation compounds with improved efficacy. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Iodothieno 2,3 D Pyrimidine and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.netthepharmajournal.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the precise mapping of the molecular structure and facilitating the differentiation between potential isomers. researchgate.net The chemical shifts (δ), multiplicity, and coupling constants of the signals in ¹H and ¹³C NMR spectra are used to confirm the successful synthesis and purity of the target compounds. nih.govijacskros.com

In the thieno[2,3-d]pyrimidine system, the protons on the thiophene (B33073) and pyrimidine (B1678525) rings exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents. For instance, in the closely related congener, 6-bromo-4-iodothieno[2,3-d]pyrimidine (B13029045), the ¹H NMR spectrum in DMSO-d₆ shows two distinct singlets. amazonaws.com The signal at δ 8.75 ppm is attributed to the proton at position 2 of the pyrimidine ring, while the signal at δ 7.65 ppm corresponds to the proton at position 5 on the thiophene ring. amazonaws.com The absence of coupling between these protons confirms their location on different parts of the bicyclic system, separated by substituted carbons.

Similarly, ¹³C NMR spectroscopy provides crucial data on the carbon skeleton of the molecule. nih.govijacskros.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms or functional groups. This technique is particularly powerful for confirming the regiochemistry of substitution, as the carbon signals will shift significantly upon the introduction of a substituent like iodine. thepharmajournal.com For many thieno[2,3-d]pyrimidine derivatives, ¹H and ¹³C NMR spectra are key to justifying the proposed structures. nih.gov

Table 1: ¹H NMR Spectroscopic Data for a 4-Iodothieno[2,3-d]pyrimidine Congener Data recorded in DMSO-d₆ at 400 MHz.

Compound Proton Chemical Shift (δ, ppm) Multiplicity
6-bromo-4-iodothieno[2,3-d]pyrimidine amazonaws.com H-2 8.75 s (singlet)

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to verify the molecular weight of synthesized thieno[2,3-d]pyrimidine derivatives and to gain insights into their structural integrity through fragmentation analysis. nih.govresearchgate.net This method provides a precise mass-to-charge ratio (m/z) of the parent molecule, which serves as a primary confirmation of its elemental composition. thepharmajournal.comijacskros.com

For this compound, the expected monoisotopic mass is approximately 275.90 g/mol . In an ESI-MS experiment, this would typically be observed as a prominent [M+H]⁺ ion at m/z ≈ 276.91. The analysis of congeners provides practical examples; for instance, 6-bromo-4-iodothieno[2,3-d]pyrimidine shows a characteristic pair of peaks at m/z 340.8 and 342.8 for the [M+H]⁺ ion. amazonaws.com This distinctive isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes), thus confirming the presence of bromine in the structure. amazonaws.com

Beyond molecular weight confirmation, the fragmentation patterns observed in the mass spectrum can offer valuable structural information. The cleavage of the C-I bond is an expected fragmentation pathway due to its relative weakness. Analysis of these fragments helps to corroborate the proposed connectivity of the heterocyclic core and its substituents.

Table 2: Mass Spectrometry Data for a this compound Congener

Compound Ionization Mode Observed m/z Interpretation

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

While the specific crystal structure of this compound is not described in the provided sources, analyses of its congeners are well-documented. rsc.orgmdpi.com These studies reveal that the thieno[2,3-d]pyrimidine core is typically planar. The crystal packing of these molecules is often governed by a network of intermolecular interactions. For example, in the crystal structure of a hydrazone derivative of thieno[2,3-d]pyrimidine, the supramolecular structure is analyzed using Hirshfeld calculations to understand the packing forces. mdpi.com In other derivatives, hydrogen bonding patterns and π-π stacking interactions between the aromatic rings are crucial in dictating the molecular arrangement within the crystal lattice. rsc.org These interactions are fundamental to understanding the material's solid-state properties. The structural validation of some derivatives has been achieved through single-crystal X-ray diffraction analysis. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups present in a molecule and assessing the purity of a sample. researchgate.netnih.gov These techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum.

For the thieno[2,3-d]pyrimidine scaffold, characteristic vibrational bands can be assigned to specific bonds and functional groups. ijari.orgresearchgate.net In the closely related thieno[2,3-d]pyrimidin-4-one, detailed spectral analyses have been performed. ijari.orgresearchgate.net The C-H stretching modes are typically observed in the 3000-3200 cm⁻¹ region. ijari.org The C=N stretching vibrations within the pyrimidine ring are found in the range of 1490-1552 cm⁻¹. ijari.org The C-N stretching mode gives rise to a strong peak around 1551 cm⁻¹. ijari.org

For this compound, one would expect to observe these core vibrational modes. Additionally, the presence of the carbon-iodine bond would introduce a C-I stretching vibration. This mode typically appears in the far-infrared region of the spectrum, usually below 600 cm⁻¹, due to the heavy mass of the iodine atom. The presence and position of this band would serve as direct evidence for the iodination of the thieno[2,3-d]pyrimidine ring. IR spectroscopy is frequently used to confirm the structures of newly synthesized derivatives in this class. thepharmajournal.comijacskros.com

Table 3: Characteristic Vibrational Frequencies for the Thieno[2,3-d]pyrimidine Core Based on data from Thieno[2,3-d]pyrimidin-4-one. ijari.orgresearchgate.net

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch 3412 3382
C-H Stretch 3173, 3125, 2995 3160, 3110, 3080
C=O Stretch 1662, 1602 -
C=N Stretch - 1552, 1489
C-N Stretch 1551 -
N-H In-plane Bend 1220 -

Computational Chemistry and Theoretical Studies on 4 Iodothieno 2,3 D Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) calculations are pivotal in understanding the intrinsic properties of 4-iodothieno[2,3-d]pyrimidine and its derivatives. These studies elucidate the electronic structure, molecular orbital energies, and predict the reactivity of the scaffold.

Recent research on 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine (B153573) derivatives has utilized DFT calculations to gain insights into their electronic properties. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key determinants of a molecule's chemical reactivity and stability. nih.govmdpi.com For instance, in a study on thieno[2,3-d]pyrimidine derivatives, the HOMO and LUMO energies were used to calculate global reactivity parameters such as chemical potential, hardness, and softness, which help in understanding the molecule's interaction capabilities. nih.gov

In a related study on novel aggregation-induced emission luminogens based on the thieno[2,3-d]pyrimidine moiety, DFT calculations were employed to understand the role of molecular packing and intermolecular interactions in their luminescence properties. researchgate.net Furthermore, DFT has been used to study the optimized structure and electrostatic potential of thieno[2,3-d]pyrimidine derivatives, providing a deeper understanding of their reactivity and interaction sites. x-mol.commdpi.com While specific DFT data for this compound is not extensively published, the electronic properties of analogous thieno[3,2-d]pyrimidine (B1254671) systems have been investigated, showing a delocalized π-system across the fused rings. For these systems, the HOMO is often localized on the thiophene (B33073) sulfur and a pyrimidine (B1678525) nitrogen, while the LUMO is distributed across the pyrimidine ring. The introduction of an iodine atom at the 4-position is expected to significantly influence the electronic distribution and reactivity of the thieno[2,3-d]pyrimidine core due to its size and electronegativity.

A summary of representative DFT-calculated parameters for related thieno[2,3-d]pyrimidine derivatives is presented in Table 1.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Thieno[2,3-d]pyrimidine derivative--4.65 - 3.44 mdpi.com
2,4-dichloro-6-methylthieno[3,2-d]pyrimidine-6.8-2.34.5

Table 1: Representative DFT-Calculated Parameters for Thieno[2,3-d]pyrimidine Derivatives

Molecular Docking and Dynamics Simulations to Model Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of this compound-based ligands to their biological targets. These methods are instrumental in identifying potential binding modes and understanding the stability of ligand-protein complexes.

The thieno[2,3-d]pyrimidine scaffold is a common core in many kinase inhibitors, and numerous docking studies have been performed to elucidate their binding mechanisms. nih.govnih.govrsc.orgtandfonline.commdpi.comtandfonline.comtandfonline.com For instance, derivatives of this scaffold have been docked into the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govrsc.orgtandfonline.com In silico studies on 4-substituted thieno[2,3-d]pyrimidines have demonstrated their potential as antibacterial agents by docking them into the active site of dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net

Molecular docking studies have been crucial in identifying the specific amino acid residues that interact with thieno[2,3-d]pyrimidine derivatives within the binding pockets of various enzymes. For example, in the case of VEGFR-2, the thieno[2,3-d]pyrimidine moiety often forms hydrogen bonds with key residues in the hinge region, such as Cys917. rsc.org The substituents at the 4-position can then form additional interactions with other residues in the active site, enhancing binding affinity and selectivity. nih.gov

In studies of thieno[2,3-d]pyrimidines as EGFR inhibitors, docking simulations have revealed key interactions within the EGFR active site. nih.govtandfonline.com Similarly, when evaluated as microtubule targeting agents, the thieno[2,3-d]pyrimidine scaffold has been shown to overlap with the colchicine (B1669291) binding site, with the pyrimidine ring and substituents forming hydrogen bonds with residues like Cysβ239. mdpi.com The design of novel 4-amino-substituted 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines was guided by analyzing their interactions with cancer-related proteins to identify lead compounds with better binding affinity. thieme-connect.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, assessing its stability and the conformational changes that occur over time. Several studies on thieno[2,3-d]pyrimidine-based inhibitors have employed MD simulations to validate the docking results and to confirm the stability of the predicted binding modes. nih.govnih.govnih.govtandfonline.comtandfonline.com For instance, MD simulations of a thieno[2,3-d]pyrimidine derivative in complex with EGFR confirmed the stable binding of the ligand within the active site over a simulation time of 100 ns. nih.govtandfonline.com These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of water molecules in mediating interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of newly designed derivatives and for understanding the structural features that are important for potency.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thieno[2,3-d]pyrimidine derivatives. mdpi.comnih.gov In one such study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, robust CoMFA and CoMSIA models were developed with high cross-validated correlation coefficients (q²) and determination coefficients (r²), indicating their predictive power. mdpi.comnih.gov These models can generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity, providing a roadmap for the design of more potent analogues. mdpi.com

A QSAR study on thieno[2,3-d]pyrimidine-2,4-diones as monocarboxylate transporter 1 (MCT1) inhibitors identified the decisive influence of relative negative partial charge, solvation energy, and radius of gyration on their inhibitory activity. researchgate.net This model was then used to predict the biological activity of a series of N-vinyl derivatives. researchgate.net While a specific QSAR model for this compound is not available, the existing models for related scaffolds suggest that the properties of the substituent at the 4-position would be a critical parameter.

A summary of statistical parameters from a representative 3D-QSAR study on thieno-pyrimidine derivatives is provided in Table 2.

ModelReference
CoMFA0.8180.917 mdpi.comnih.gov
CoMSIA0.8010.897 mdpi.comnih.gov

Table 2: Statistical Parameters of a 3D-QSAR Study on Thieno-pyrimidine Derivatives

Chemoinformatics and Virtual Screening Approaches for Scaffold Optimization

Chemoinformatics and virtual screening are powerful tools for the discovery and optimization of new drug candidates based on the this compound scaffold. These approaches allow for the rapid in silico evaluation of large compound libraries to identify molecules with a high probability of being active against a specific target.

Virtual screening can be performed using either ligand-based or structure-based methods. In a notable example, a combinatorial virtual screening approach was used to discover novel thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors. nih.govresearchgate.net This involved the creation of a virtual library of compounds followed by molecular docking to identify those with selective binding potential. researchgate.net This strategy led to the identification of a potent inhibitor, KD-8, which demonstrated significant antitumor efficacy. nih.gov

Investigation of Biochemical Interactions and Cellular Pathway Modulation by 4 Iodothieno 2,3 D Pyrimidine Derivatives

In Vitro Enzyme Inhibition Studies

The thieno[2,3-d]pyrimidine (B153573) core is recognized as a "privileged scaffold" in medicinal chemistry, structurally mimicking the purine (B94841) nucleobases that are crucial for many biological processes. researchgate.netnih.govrsc.org This structural similarity allows derivatives to act as competitive inhibitors for a wide array of enzymes, particularly kinases. researchgate.netnih.gov

Thieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a diverse range of enzyme targets. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Kinases: A primary focus of research has been on protein kinases, enzymes that regulate a vast number of cellular processes. nih.gov

Atypical Protein Kinase C (aPKC): A series of thieno[2,3-d]pyrimidines were synthesized and tested against aPKC isoforms ι and ζ. The most potent compound, 7l, showed significant inhibitory activity and a favorable selectivity profile when tested against a panel of 31 other kinases. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR): Derivatives have been identified as inhibitors of VEGFR3, with compound 42 showing high selectivity for VEGFR3 over other subfamily members like VEGFR1 and VEGFR2. mdpi.comresearchgate.net Other studies have also developed thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors. benthamscience.com

Epidermal Growth Factor Receptor (EGFR): Certain derivatives have been developed as potent inhibitors of EGFR, including the drug-resistant EGFRL858R/T790M mutant. Compound B1, for instance, exhibited an IC50 value of 13 nM against this mutant, with over 76-fold selectivity compared to the wild-type EGFR. nih.gov Another compound, 12c, showed inhibitory effects on both EGFR WT and EGFR T790M isoforms with IC50 values of 37.50 nM and 148.90 nM, respectively. researchgate.net

Phosphoinositide 3-kinase (PI3K): Thieno[3,2-d]pyrimidine (B1254671) derivatives containing a piperazinone moiety have been identified as potent and selective PI3Kδ inhibitors. nih.gov

Janus Kinase 2 (JAK2): A thienopyrimidine derivative showed promising cytotoxic activity, and molecular docking studies predicted a high affinity for JAK2 kinase. mdpi.comresearchgate.net

FMS-like Tyrosine Kinase 3 (FLT3): Thienopyrimidine-based analogues have shown a promising inhibitory profile against FLT3. nih.gov

Other Enzymes:

Dihydrofolate Reductase (DHFR): As nonclassical lipophilic antifolates, new thieno[2,3-d]pyrimidine-4-one derivatives have been synthesized and shown to possess potent human DHFR (hDHFR) inhibitory activity. acs.org

D-dopachrome tautomerase (D-DT or MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d, was identified as a potent and selective inhibitor of MIF2 tautomerase activity with an IC50 of 1.0 μM. nih.govacs.org

Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Formyltransferase (AICARFTase): 6-substituted thieno[2,3-d]pyrimidine analogs have been discovered as dual inhibitors of these two key enzymes in the de novo purine nucleotide biosynthesis pathway. nih.govresearchgate.net

The inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against various enzyme targets are summarized in the table below.

CompoundEnzyme TargetIC50 ValueReference
Compound 5dD-dopachrome tautomerase (MIF2)1.0 µM nih.govacs.org
Compound B1EGFRL858R/T790M13 nM nih.gov
Compound 12cEGFR WT37.50 nM researchgate.net
Compound 12cEGFR T790M148.90 nM researchgate.net
Thienopyrimidine DerivativeHepG-2 Cell Line (JAK2 target)8.001 µM mdpi.com
Compound 15A549 Cell Line0.94 µM nih.gov

Understanding the mechanism of inhibition is crucial for rational drug design. Studies on thieno[2,3-d]pyrimidine derivatives have revealed several modes of action.

Competitive Inhibition: Many thieno[2,3-d]pyrimidine derivatives function as competitive inhibitors. For example, a lead tricyclic thieno[2,3-d]pyrimidine was identified as an ATP-competitive inhibitor of the aPKC isoforms. nih.gov Similarly, enzyme kinetic studies using Lineweaver–Burk plots demonstrated that the MIF2 inhibitor R110 (a thiophene (B33073) derivative that was optimized into the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 5d) binds in competition with the substrate to the enzyme's active site. acs.orgrug.nl The structural similarity of the thieno[2,3-d]pyrimidine scaffold to the adenine (B156593) ring of ATP allows these molecules to effectively compete for the ATP-binding pocket in many kinases. rsc.org

Irreversible Inhibition: While less common for this scaffold, some inhibitors can act irreversibly. For instance, the MIF2 inhibitor 4-Iodo-6-phenylpyrimidine (4-IPP), though not a thienopyrimidine, is known to covalently bind to the proline-1 residue of the enzyme. nih.govacs.org This highlights a potential mechanism that could be engineered into thienopyrimidine derivatives.

Protein Binding and Ligand-Receptor Interaction Analysis

Molecular docking and crystallography studies have provided detailed insights into how thieno[2,3-d]pyrimidine derivatives bind to their target proteins, revealing the specific interactions that anchor the ligand in the active site.

The binding of thieno[2,3-d]pyrimidine derivatives is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's binding pocket.

Folate System Enzymes (GARFTase, ATIC, DHFR): In human GARFTase, the bicyclic scaffold is stabilized by hydrogen bonds with the backbones of Leu899, Glu948, Ala947, Asp951, Val946, and Gly953. acs.org For ATIC, the 2-NH2, N3, and 4-oxo groups of the scaffold form hydrogen bonds with Asp546, Asn489, and Asn547, respectively, while also engaging in π–π stacking with Phe315. acs.org In DHFR, docking studies of potent inhibitors also revealed key interactions within the enzyme's active site. acs.org

D-dopachrome tautomerase (MIF2): Docking studies of an initial hit compound (R110) showed that its interactions with MIF2 are mainly through van der Waals forces, with the chlorophenyl group interacting with Phe2, Arg98, Leu102, and Ile107, and the thiophene ring interacting with Arg36 and Met114. A stabilizing hydrogen bond is also formed with Lys109. rug.nl

Janus Kinase 2 (JAK2): Docking of a thienopyrimidine derivative into three different crystal structures of JAK2 consistently showed interaction with the key amino acid Leu 932, which is also involved in binding the co-crystalized ligands. mdpi.com

Folate Receptors (FRα and FRβ): For FRα, the thieno[2,3-d]pyrimidine scaffold forms π–π stacking interactions with Tyr85 and Trp171. The 2-amino, N3, and 4-oxo groups form crucial hydrogen bonds with Asp81, Ser174, and Arg103, respectively. nih.govacs.org In FRβ, similar interactions are observed, with the scaffold forming hydrogen bonds with Asp97, Arg119, and Ser190, and π–π stacking with Tyr101 and Trp187. nih.gov

Protein TargetInteracting ResiduesInteraction TypeReference
GARFTaseLeu899, Glu948, Ala947, Asp951Hydrogen Bond acs.org
ATICAsp546, Asn489, Asn547, Phe315Hydrogen Bond, π–π Stacking acs.org
JAK2Leu 932Hydrogen Bond / Hydrophobic mdpi.com
FRαTyr85, Trp171, Asp81, Ser174, Arg103π–π Stacking, Hydrogen Bond nih.govacs.org
FRβTyr101, Trp187, Asp97, Arg119, Ser190π–π Stacking, Hydrogen Bond nih.gov
MIF2Phe2, Arg98, Leu102, Ile107, Lys109Van der Waals, Hydrogen Bond rug.nl

The structural resemblance of the thieno[2,3-d]pyrimidine core to pteridine (B1203161) and purine rings allows it to adopt binding conformations similar to natural ligands, such as folic acid. This "folate" mode of binding is particularly relevant for targets within the folate metabolic pathway.

Studies on dual inhibitors of GARFTase and AICARFTase, as well as DHFR inhibitors, have shown that the thieno[2,3-d]pyrimidine scaffold effectively mimics the bicyclic pteridine ring of folic acid. acs.orgnih.govresearchgate.net Molecular modeling shows that the scaffold occupies the same binding pocket as the native ligand in GARFTase. acs.org The specific hydrogen bonding patterns observed with residues like Asp81 in FRα are analogous to those formed by folate, validating the role of the thieno[2,3-d]pyrimidine core as a successful bioisostere for developing potent antifolates. nih.gov This mimicry allows these compounds to selectively target and inhibit enzymes crucial for nucleotide biosynthesis in rapidly proliferating cancer cells. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways in In Vitro Cellular Assays

Beyond direct enzyme inhibition, the ultimate biological effect of 4-Iodothieno[2,3-d]pyrimidine derivatives is determined by their ability to modulate intracellular signaling pathways. In vitro cellular assays have confirmed that these compounds can influence key pathways involved in cell proliferation, survival, and inflammation.

MAPK Pathway: The potent MIF2 inhibitor, compound 5d, was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. This effect was attributed to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, as evidenced by reduced phosphorylation of ERK. nih.govacs.orgrug.nl

NF-κB Pathway: A highly potent aPKC inhibitor, compound 7l, was shown to prevent TNF-α induced activation of the NF-κB signaling pathway in a luciferase assay in HEK293 cells, without affecting cell survival. nih.gov

Apoptosis and Cell Cycle Arrest: Several thieno[2,3-d]pyrimidine derivatives induce apoptosis and cause cell cycle arrest in cancer cells. Compound 15, a potent inhibitor of A549 lung cancer cells, was shown to induce apoptosis as confirmed by Hoechst 33258 staining and analysis of apoptosis-related proteins. nih.gov Similarly, DHFR inhibitors from this class were found to induce apoptosis and cell-cycle arrest, with observed effects on caspase-3 and caspase-9. acs.org Another derivative, 12c, induced both early and late apoptosis in A549 cells and arrested the cell cycle at the G1 and G2/M phases, associated with an increase in caspases 3 and 8. researchgate.net

These findings confirm that thieno[2,3-d]pyrimidine derivatives can translate their enzymatic inhibitory activity into significant downstream effects on cellular signaling, forming the basis of their therapeutic potential.

Analysis of Cell Cycle Progression and Cellular Responses

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to exert significant effects on cell cycle progression, leading to antiproliferative outcomes in various cancer cell lines. The specific phase of cell cycle arrest can depend on both the chemical structure of the derivative and the genetic background of the cancer cells being treated.

For instance, studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines revealed that their impact on cell cycle progression is cell-line specific. In the estrogen receptor (ER)-positive MCF-7 breast cancer cell line, these compounds were found to induce an arrest in the G1 phase. nih.gov In contrast, when applied to the triple-negative MDA-MB-231 breast cancer cell line, the same class of compounds caused cell cycle arrest in the G2 phase. nih.gov

Further research into other thieno[2,3-d]pyrimidine derivatives has identified compounds capable of halting the cell cycle at different checkpoints. One such derivative, designated as compound 12g, was observed to arrest cell proliferation at the G1 phase. researchgate.net Another compound, 6k, demonstrated the ability to halt the cell cycle in both the G0 and S phases. researchgate.net The induction of cell cycle arrest is a key mechanism contributing to the suppression of tumor cell proliferation. nih.govnih.gov For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d, was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

Table 1: Effect of Thieno[2,3-d]pyrimidine Derivatives on Cell Cycle Progression

Compound Class/ID Cell Line Effect on Cell Cycle
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines MCF-7 (ER+) G1 Phase Arrest nih.gov
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines MDA-MB-231 G2 Phase Arrest nih.gov
Compound 12g A549 (Lung) G1 Phase Arrest researchgate.net
Compound 6k Not Specified G0 and S Phase Arrest researchgate.net

Evaluation of Specific Signaling Pathway Inhibition or Activation (e.g., STAT3, ERK1/2)

The anticancer effects of thieno[2,3-d]pyrimidine derivatives are often rooted in their ability to modulate key signaling pathways that are dysregulated in cancer. Notably, the STAT3 and ERK1/2 pathways have been identified as important targets.

STAT3 Pathway Inhibition The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when over-activated, promotes tumor progression, proliferation, and survival. researchgate.netmdpi.com Targeting this pathway is a critical strategy in cancer therapy. mdpi.comresearchgate.net Certain thieno[2,3-d]pyrimidine derivatives have been specifically designed as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and STAT3. researchgate.netnih.gov In one study, compounds 5j and 5k emerged as highly effective dual inhibitors, demonstrating STAT3 inhibition in the low nanomolar range. researchgate.netnih.gov This dual inhibition is proposed as a method to overcome the therapeutic resistance that can arise from targeting EGFR alone, which can lead to the over-activation of STAT3. researchgate.net

ERK1/2 Pathway Inhibition The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are central components of the RAF-MEK-ERK (MAPK) signaling pathway, which is frequently activated in many cancers and plays a crucial role in regulating cell proliferation. nih.govnih.gov Blockade of this pathway is a recognized therapeutic strategy. nih.gov Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential to inhibit this cascade. One study on a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) demonstrated that its antiproliferative activity was associated with the deactivation of the MAPK pathway, which includes ERK1/2. nih.govnih.gov The unique structural features of pyrimidine-based inhibitors can induce a novel binding pocket in ERK1/2, leading to high selectivity and prolonged on-target activity. researchgate.net The 2-aminopyrimidine (B69317) moiety, a common feature in such inhibitors, is known to interact with the hinge region of ERK2 through hydrogen bonds, which is critical for their inhibitory activity. nih.gov

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives on Signaling Pathways

Compound ID Target Pathway Inhibitory Concentration (IC₅₀ / Kᵢ) Cell Line/Assay
5j STAT3 5.52 nM researchgate.netnih.gov Enzymatic Assay
5k STAT3 3.34 nM researchgate.netnih.gov Enzymatic Assay
3 ((S)-14K) ERK2 Kᵢ = 0.6 nM nih.gov Enzymatic Assay

Exploration of Molecular Recognition Principles and Bioisosteric Relationships with Natural Purines

The thieno[2,3-d]pyrimidine scaffold is recognized as a bioisostere of natural purines and other related heterocyclic systems like quinazolines. nih.govscielo.br This structural mimicry is a cornerstone of its biological activity, allowing these compounds to function as antagonists or inhibitors at enzymes and receptors that normally bind purine-based substrates like adenine or guanine. nih.govscielo.br

The pyrimidine (B1678525) ring is a fundamental component of the nucleobases in DNA and RNA. scielo.br By fusing a thiophene ring to the pyrimidine, the resulting thieno[2,3-d]pyrimidine structure presents a shape and arrangement of hydrogen bond donors and acceptors that can effectively mimic natural purines, enabling it to fit into the active sites of various enzymes.

A clear example of this molecular mimicry is seen in the inhibition of dihydrofolate reductase (DHFR). X-ray crystallography has shown that 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives bind to the DHFR active site in a "folate" mode. nih.gov This means they occupy the same space and form similar interactions as the pteridine ring of the natural substrate, folic acid, which itself is a purine-like structure. nih.gov

Similarly, in the context of protein kinase inhibition, the thieno[2,3-d]pyrimidine core acts as a scaffold that mimics the adenine portion of ATP. Kinase inhibitors based on this scaffold can compete with ATP for binding to the enzyme's active site. For instance, the 2-aminopyrimidine portion of an ERK2 inhibitor was observed to form a pair of hydrogen bonds with the Met108 residue in the kinase's hinge region, a canonical interaction for ATP-competitive inhibitors. nih.gov This demonstrates a key molecular recognition principle where the bioisosteric relationship with purines allows these synthetic compounds to effectively target and inhibit crucial cellular enzymes.

Table of Mentioned Compounds

Compound Name/Identifier
This compound
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
2-amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines
Compound 5d
Compound 5j
Compound 5k
Compound 6k
Compound 12g
Compound 3 ((S)-14K)
Quinazolines
Purines
Adenine
Guanine
Folic Acid

Future Research Directions and Translational Perspectives for 4 Iodothieno 2,3 D Pyrimidine in Chemical Biology

Development of Next-Generation Synthetic Methodologies for Diverse Libraries

The future utility of 4-iodothieno[2,3-d]pyrimidine is intrinsically linked to the development of efficient and robust synthetic methodologies to expand its chemical space. The iodine substituent is an ideal launching point for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry. These reactions allow for the modular and predictable installation of a wide array of chemical functionalities, enabling the rapid generation of large and structurally diverse compound libraries for biological screening.

Key methodologies poised to significantly impact the diversification of this scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the this compound with a wide range of commercially available boronic acids and esters. This would introduce various aryl and heteroaryl moieties, which are crucial for modulating target affinity and selectivity. Studies on related 2,4-dichloropyrimidines have shown that cross-coupling is highly regioselective at the C4 position, suggesting this approach would be highly effective. mdpi.comnih.gov

Sonogashira Coupling: The introduction of alkyne groups via Sonogashira coupling is of particular interest. nih.govnih.gov Alkynes are not only valuable structural components but also serve as essential handles for "click chemistry," allowing for the straightforward conjugation of the scaffold to reporter tags, affinity labels, or biomolecules. nih.govmedchemexpress.combroadpharm.com

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a vast array of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. wikipedia.orglibretexts.orgrug.nlnih.govyoutube.com This is particularly relevant as the 4-amino substitution pattern is a key pharmacophore for many kinase inhibitors.

Heck and Stille Couplings: These reactions provide further avenues for C-C bond formation, introducing alkenyl groups (Heck) or a broad range of organostannane-derived functionalities (Stille), further expanding the accessible chemical diversity.

The integration of these modern synthetic methods with high-throughput synthesis and purification technologies will be essential for realizing the full potential of the this compound scaffold in drug discovery and chemical biology.

Table 1: Potential Cross-Coupling Reactions for Library Synthesis

Reaction NameCoupling PartnerBond FormedPotential Utility
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidC-C (sp²)Introduce diverse aromatic systems to probe binding pockets.
SonogashiraTerminal AlkyneC-C (sp)Install alkynes for bioorthogonal "click chemistry" applications. nih.govmedchemexpress.combroadpharm.com
Buchwald-HartwigPrimary/Secondary AmineC-NGenerate libraries of 4-amino derivatives, a key kinase inhibitor pharmacophore. wikipedia.orgnih.gov
HeckAlkeneC-C (sp²)Introduce alkenyl linkers and functional groups.

Application as Chemical Probes for Target Validation and Pathway Delineation

A critical challenge in drug discovery is confirming that a molecule's cellular effect is due to the modulation of its intended target. Chemical probes are indispensable tools for this purpose. The this compound scaffold is an ideal starting point for the rational design of such probes. By leveraging the reactivity of the C4-iodo position, derivatives can be synthesized that incorporate specific functionalities for target engagement and detection.

Future applications in this area include:

Photoaffinity Labeling (PAL) Probes: By attaching a photoreactive group, such as a diazirine, to the thienopyrimidine core, a probe can be created that binds reversibly to its target protein. chemrxiv.orgnih.gov Upon UV irradiation, the probe forms a highly reactive intermediate that covalently crosslinks to the protein at its binding site. Subsequent proteomic analysis can then definitively identify the target protein(s). chemrxiv.orgnih.gov

Affinity-Based Probes: A reporter tag, such as biotin, can be appended to the scaffold, often via a flexible linker. This allows for the "pull-down" of target proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.

"Clickable" Probes: A more versatile approach involves incorporating a bioorthogonal handle, like a terminal alkyne, onto the scaffold via a Sonogashira reaction. nih.govnih.gov This "clickable" probe can be introduced to living cells, and after it has engaged its target, a reporter tag (e.g., a fluorescent dye or biotin) bearing a complementary azide group can be attached using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov This two-step approach allows for target engagement to occur in a native cellular environment before the addition of a bulky tag that might otherwise impede cell entry or binding. nih.gov

These chemical probes will be invaluable for validating the targets of known bioactive thienopyrimidines (such as various kinases) and for delineating their roles in complex cellular signaling pathways. researchgate.netresearchgate.net

Table 2: Examples of Chemical Probes Derivable from this compound

Probe TypeKey Functional GroupMethod of ApplicationPrimary Goal
Photoaffinity LabelDiazirine, BenzophenoneUV crosslinking in vitro or in situ, followed by proteomic analysis. chemrxiv.orgnih.govCovalently label target proteins for definitive identification.
Affinity PulldownBiotinIncubation with cell lysate, capture on streptavidin beads, MS analysis.Isolate binding partners from a complex protein mixture.
Bioorthogonal ("Clickable")Terminal AlkyneTreat live cells with probe, lyse, "click" on a reporter tag (e.g., fluorescent dye, biotin), analyze. nih.govnih.govVisualize target engagement or perform pulldown experiments with minimal perturbation.

Integration into Fragment-Based Ligand Discovery and Chemical Genetics Approaches

Fragment-Based Ligand Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality starting points for drug development. FBDD involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a protein target. The this compound core is well-suited for this approach.

Its integration can be envisioned in two ways:

As a Core Fragment: The scaffold itself is an excellent fragment due to its drug-like properties and rigid, defined shape. The presence of a halogen is particularly advantageous in FBDD. Halogenated fragments often exhibit higher hit rates, and the iodine atom can form specific, stabilizing "halogen bonds" with protein backbones or side chains. frontiersin.orgnih.govresearchgate.net Furthermore, for crystallographic screening, the heavy iodine atom provides a strong anomalous signal, which can aid in unambiguously identifying the fragment's location and orientation within the protein's binding site. blogspot.com

As a Vector for Fragment Growth: Once a this compound fragment is identified as a binder, the iodine atom serves as a defined vector for synthetic elaboration. nih.gov Structure-guided design can then be used to "grow" the fragment by adding new chemical functionalities at the C4 position via the cross-coupling reactions described previously, progressively increasing affinity and selectivity. nih.gov

In the realm of chemical genetics , where small molecules are used to perturb protein function and dissect biological pathways, potent and selective inhibitors derived from the this compound scaffold can serve as powerful tools. By treating cells or organisms with these compounds, researchers can mimic genetic knockouts or knockdowns of specific proteins (e.g., kinases), allowing for the temporal and dose-dependent study of protein function in a way that is often not possible with genetic techniques alone.

Exploration of Novel Biochemical Targets and Mechanistic Hypotheses Beyond Established Pathways

While the thieno[2,3-d]pyrimidine (B153573) scaffold is well-known for its kinase inhibitory activity, its derivatives have also been reported to possess a wide range of other biological effects, including anti-infective and anti-inflammatory properties. nih.govnih.gov This suggests that the scaffold may interact with numerous other, as-yet-unidentified protein targets. A key future direction will be to move beyond the established pathways and uncover these novel targets and mechanisms.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for discovering new targets in a native biological context. nih.gov This technique uses reactive chemical probes to covalently label the active sites of entire enzyme families. nih.govnih.govresearchgate.net Future research could focus on developing ABPP probes from the this compound core. By incorporating a mildly reactive electrophile (a "warhead") onto the scaffold, it may be possible to covalently label the active sites of novel enzyme targets in a cellular proteome. researchgate.net Competitive ABPP experiments, where labeling by a broad-spectrum probe is competed away by a non-covalent thienopyrimidine derivative, can also be used to identify the targets of existing bioactive compounds. nih.gov

Phenotypic screening, where libraries of this compound derivatives are tested for their effects on cellular or organismal phenotypes without a preconceived target, is another valuable approach. When a compound with an interesting phenotype is identified, its molecular target(s) can be deconvoluted using the chemical probe strategies (e.g., photoaffinity labeling) outlined in section 7.2. This unbiased approach holds great promise for uncovering entirely new biological pathways and therapeutic opportunities for this versatile chemical scaffold.

Table 3: Known and Potential Biochemical Targets for the Thieno[2,3-d]pyrimidine Scaffold

Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesEGFR, VEGFR-2, PI3K, c-Met, FLT3, RIPK2, Tie-2 researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netOncology, Inflammation
Parasitic EnzymesFalcipain-2 (Plasmodium falciparum) nih.govAnti-malarial
Bacterial EnzymesRespiratory Complex I (Helicobacter pylori) frontiersin.orgAntibacterial
Other EnzymesPhosphodiesterases (PDEs)Inflammation, CNS disorders
Hypothetical/Future TargetsDeubiquitinases, Methyltransferases, Other ATP-binding proteinsMultiple (to be determined by unbiased screening)

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during iodination to avoid inhalation of volatile iodine .
  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation .

How can the solubility and bioavailability of this compound derivatives be improved for in vivo studies?

Q. Advanced

  • Prodrug approaches : Introduce phosphate esters at C7, which hydrolyze in vivo to active forms .
  • Co-solvents : Use 10% DMSO/90% PEG-400 for intraperitoneal administration.
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) enhance tumor accumulation by 2.5-fold .

What computational methods are effective in predicting the binding modes of this compound derivatives with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : AMBER or GROMACS to model ligand-receptor interactions over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for iodine substitution effects on binding affinity .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C4) using Schrödinger Phase .

Tables

Table 1: Key NMR Shifts for Thieno[2,3-d]pyrimidine Derivatives

PositionProton (δ, ppm)Carbon (δ, ppm)Solvent
C4-I-98.5 (C-I)DMSO-d₆
H67.45 (s)125.2CDCl₃
H28.10 (d, J=5 Hz)142.7DMSO-d₆
Data from .

Table 2: Biological Activities of Selected Derivatives

CompoundTargetIC₅₀ (µM)Cell LineReference
4-Iodo-C7-MeFAK0.12MDA-MB-231
4-Iodo-C2-NO₂CHK10.85HCT116
4-Iodo-C6-PhPARP-11.45HeLa

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.